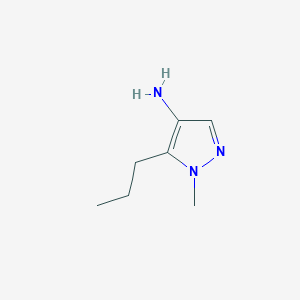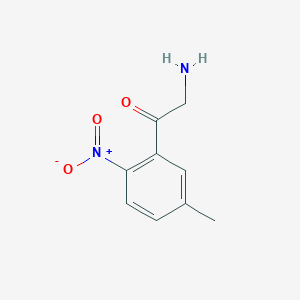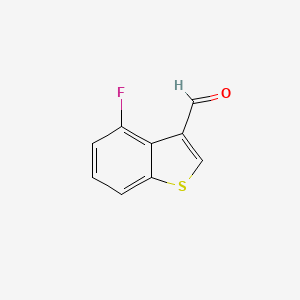
1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile is a chemical compound that features a cyclopropane ring attached to an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the nitrile group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Comparison: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
1-(1-methylimidazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-4-7(10-6-11)8(5-9)2-3-8/h4,6H,2-3H2,1H3 |
InChIキー |
GLLSBVIBAGGAND-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


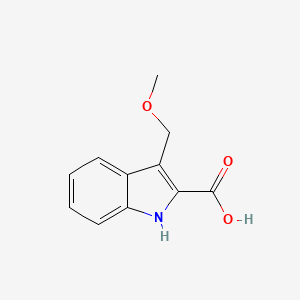
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)

![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
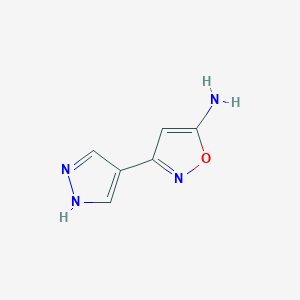
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)

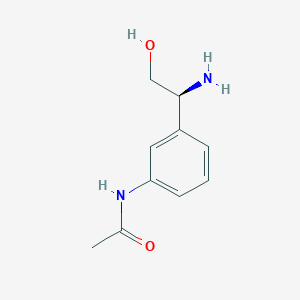

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
